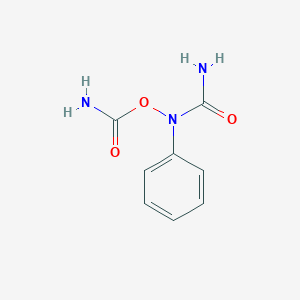
N-(Carbamoyloxy)-N-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carbamoyloxy)-N-phenylurea: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a phenylurea structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbamoyloxy)-N-phenylurea can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with carbamic acid derivatives. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many compounds of interest .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Carbamoyloxy)-N-phenylurea undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the carbamoyl and phenylurea groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Applications De Recherche Scientifique
N-(Carbamoyloxy)-N-phenylurea has several scientific research applications across various fields:
Chemistry:
Biology:
- Employed in enzymatic studies to investigate the activity and stability of enzymes such as N-carbamoyl hydrolase .
Medicine:
- Potential applications in the development of pharmaceuticals due to its ability to interact with biological molecules .
Industry:
Mécanisme D'action
The mechanism of action of N-(Carbamoyloxy)-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
N-carbamoyl imines: These compounds are similar in structure but have different reactivity and stability profiles.
Bis-carbamates: These compounds contain two carbamate groups and exhibit unique gelation properties.
Uniqueness: N-(Carbamoyloxy)-N-phenylurea is unique due to its specific combination of carbamoyl and phenylurea groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
33108-71-3 |
|---|---|
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
(N-carbamoylanilino) carbamate |
InChI |
InChI=1S/C8H9N3O3/c9-7(12)11(14-8(10)13)6-4-2-1-3-5-6/h1-5H,(H2,9,12)(H2,10,13) |
Clé InChI |
XMSKVJRYDPFLMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(=O)N)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


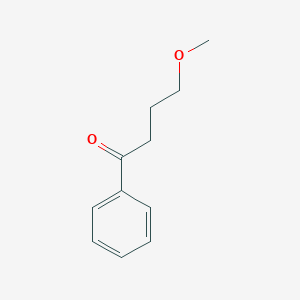
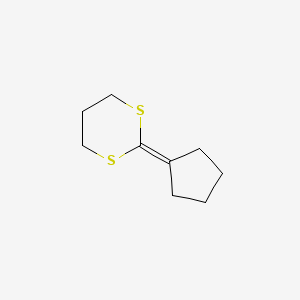
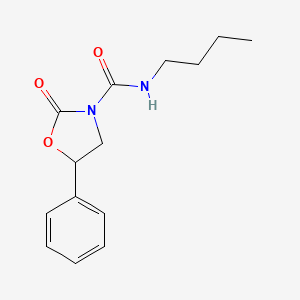
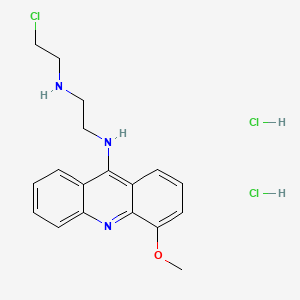
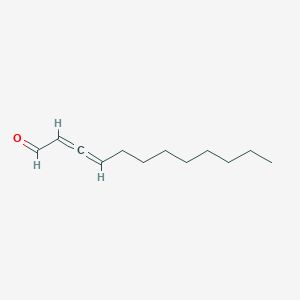
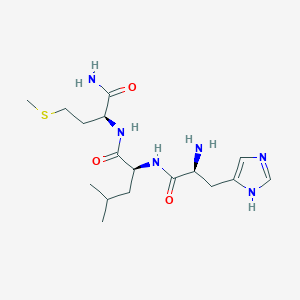
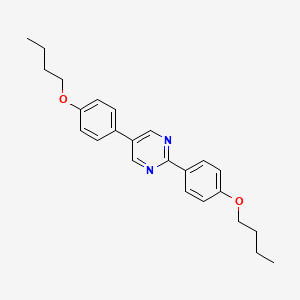
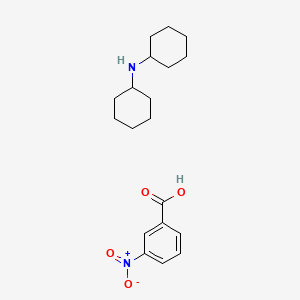
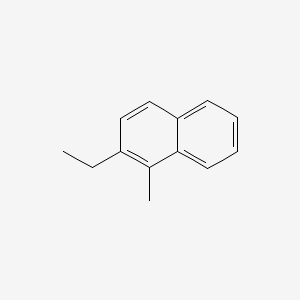
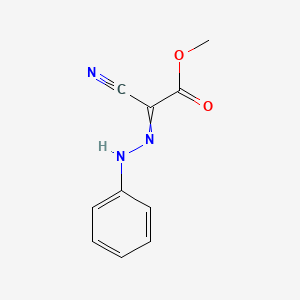
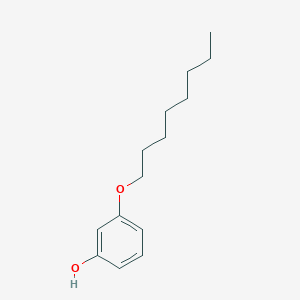
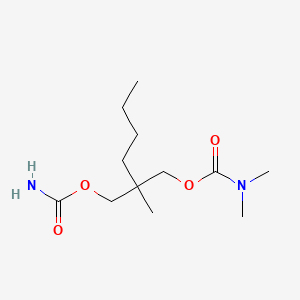
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

